8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core substituted at the 8-position with a 5-bromopyrimidin-2-yl group. The spirocyclic scaffold combines a piperidine ring fused with a 1,4-dioxane moiety, conferring conformational rigidity and metabolic stability .
Properties
Molecular Formula |
C11H14BrN3O2 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
8-(5-bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H14BrN3O2/c12-9-7-13-10(14-8-9)15-3-1-11(2-4-15)16-5-6-17-11/h7-8H,1-6H2 |
InChI Key |
APVQNXSPTAYPKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane Core
The spirocyclic core, 1,4-dioxa-8-azaspiro[4.5]decane (CAS 177-11-7), is a well-documented intermediate in heterocyclic chemistry. Its synthesis typically involves the protection of 4-piperidone through ketalization with ethylene glycol, forming the ethylene ketal derivative.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-Piperidone + Ethylene glycol + Acid catalyst | Formation of 4-piperidone ethylene ketal (1,4-dioxa-8-azaspiro[4.5]decane) by ketalization under acidic conditions, usually reflux in toluene or benzene with azeotropic removal of water. |
| 2 | Purification by distillation or recrystallization | Isolation of pure spirocyclic ketal compound. |
This compound exhibits properties such as a boiling point of 108-111 °C at 26 mm Hg, density of 1.117 g/mL at 20 °C, and partial solubility in water, with good solubility in organic solvents like dichloromethane and ethyl acetate.
Preparation of 5-Bromopyrimidin-2-yl Intermediate
The brominated pyrimidine moiety can be synthesized via bromination of pyrimidine derivatives or through palladium-catalyzed cross-coupling reactions starting from appropriate halogenated precursors. The 5-bromo substitution is critical for subsequent coupling reactions.
Coupling of 5-Bromopyrimidin-2-yl to the Spirocyclic Core
The key step in the preparation of 8-(5-bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves the formation of a C-N bond between the nitrogen atom of the spirocyclic amine and the 5-bromopyrimidine ring.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 1,4-Dioxa-8-azaspiro[4.5]decane + 5-bromopyrimidine derivative | Nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis to form the C-N bond. |
| 2 | Base (e.g., potassium carbonate), solvent (e.g., DMF or DMSO), elevated temperature | Facilitate coupling reaction. |
| 3 | Purification by chromatography or crystallization | Isolation of the target compound. |
This method leverages the nucleophilicity of the spirocyclic amine and the electrophilicity of the bromopyrimidine ring, allowing efficient formation of the desired compound.
Summary Table of Preparation Methods
Research Findings and Notes
- The spirocyclic ketal 1,4-dioxa-8-azaspiro[4.5]decane is commercially available and serves as a versatile scaffold for medicinal chemistry.
- The bromopyrimidine substitution pattern is critical for biological activity and can be introduced via selective bromination or cross-coupling techniques.
- Industrial-scale synthesis often involves optimization of reaction conditions for yield and purity, including pilot production and process design.
- No direct synthetic procedures specifically for 8-(5-bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane were found in publicly available literature; however, analogous compounds such as 8-(5-bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane have documented synthetic routes that can be adapted.
Chemical Reactions Analysis
Types of Reactions: 8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The spirocyclic structure may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The 1,4-dioxa-8-azaspiro[4.5]decane core serves as a versatile platform for diverse substitutions. Key analogs and their distinguishing features include:
Aryl and Heteroaryl Substitutions
- 5-Bromopyrimidin-2-yl vs. Indole/Pyridine : The bromopyrimidine group offers hydrogen-bonding capacity via its nitrogen atoms and halogen-mediated interactions, contrasting with the π-π stacking propensity of indole or pyridine .
- Sulfonyl vs. Bromopyrimidine : Sulfonyl groups increase polarity and metabolic stability but may reduce membrane permeability compared to bromopyrimidine’s moderate lipophilicity .
Halogenated Derivatives
- 8-(5-Bromo-2-chlorobenzyl)-...decane (MW: 346.65): Bromine and chlorine enhance halogen bonding, critical for receptor-ligand interactions in drug design .
- 8-(3-Bromo-5-fluorophenyl)-...decane (MW: 330.20): Fluorine’s electronegativity improves bioavailability and binding selectivity .
Physicochemical Properties
The target compound’s balance of moderate lipophilicity and halogen-mediated interactions may optimize blood-brain barrier penetration and target engagement.
Biological Activity
8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound notable for its spirocyclic structure, which includes both nitrogen and oxygen heteroatoms. This unique configuration contributes to its potential biological activities, particularly in medicinal chemistry and drug development.
- IUPAC Name: 8-(5-bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- CAS Number: 501954-42-3
- Molecular Weight: 299.16 g/mol
- Chemical Structure: The compound features a bromopyridine moiety attached to a spirocyclic framework.
The biological activity of 8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is primarily attributed to its interaction with specific molecular targets. The bromopyridine unit may engage with various biological receptors, while the spirocyclic structure can modulate the compound's overall activity. This dual interaction mechanism is crucial for its potential therapeutic applications.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that related compounds can selectively bind to sigma receptors, which are implicated in cancer cell proliferation and survival. A study involving a structurally similar compound demonstrated high affinity for sigma receptors (K(i) = 5.4 ± 0.4 nM), suggesting potential for tumor imaging and treatment strategies .
Antimicrobial Activity
The compound is also being explored for its antimicrobial properties. Preliminary investigations suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Synthesis and Characterization
The synthesis of 8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran derivatives with brominated pyridine under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Q & A
Q. How to validate the spirocyclic conformation in crystallographic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
